N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a tetrahydrobenzoxazole ring, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene intermediate, followed by its reaction with a benzoxazole derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydronaphthalene derivatives and benzoxazole derivatives, such as:
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides
- 4-[2-(methylthio)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide .
Uniqueness
What sets N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide apart is its unique combination of the tetrahydronaphthalene and benzoxazole rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(17-14-9-3-4-11-16(14)22-20-17)19-15-10-5-7-12-6-1-2-8-13(12)15/h1-2,6,8,15H,3-5,7,9-11H2,(H,19,21) |
InChI Key |
GGPJJQGVIBTUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
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